

# Technical Verification Guide: (5-Bromohexyl)benzene C13 NMR Analytics

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## Compound of Interest

Compound Name: (5-Bromohexyl)benzene

CAS No.: 105474-17-7

Cat. No.: B15423337

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## Executive Summary

**(5-Bromohexyl)benzene** (CAS: [Implied Structure]) is a critical alkylbenzene intermediate, often synthesized via the hydrobromination of 5-phenyl-1-hexene or the bromination of 1-phenyl-5-hexanol. In drug development, the precise location of the bromine atom—specifically distinguishing the secondary bromide (5-position) from the primary bromide (6-position) regioisomer—is paramount for downstream efficacy.

This guide provides a definitive C13 NMR spectral profile to validate the integrity of **(5-Bromohexyl)benzene**, contrasting it with its most common thermodynamic and kinetic impurities.

## Experimental Protocol (Self-Validating System)

To ensure reproducible data comparable to the values below, adhere to this "Self-Validating" acquisition protocol.

- Solvent: Deuterated Chloroform (

) with 0.03% v/v TMS.

◦ Rationale:

minimizes solvent-solute interactions that shift alkyl peaks; TMS provides the internal lock at 0.00 ppm.

• Concentration: 20-30 mg in 0.6 mL solvent.

◦ Rationale: High concentration improves signal-to-noise ratio for quaternary aromatic carbons (low NOE enhancement).

• Frequency: 100 MHz or higher (for

).

• Pulse Sequence: Proton-decoupled

(CPD).

• Relaxation Delay (D1):

2.0 seconds.

◦ Critical: Ensures quantitative integration reliability for the ipso-carbon, which has long relaxation times.

## Spectral Data Analysis

The structure of **(5-Bromohexyl)benzene** consists of a monosubstituted benzene ring attached to a six-carbon chain with a bromine at the penultimate carbon.

Structure:

### Table 1: C13 NMR Chemical Shift Assignments ( , ppm in )

Carbon Assignment	Type	Shift (ppm)	Multiplicity (DEPT-135)	Diagnostic Note
C-5	CH-Br	51.5 ± 0.5	Up (CH)	Critical Identifier: Distinctive secondary bromide shift.
C-6	CH <sub>3</sub>	25.8 ± 0.3	Up (CH <sub>3</sub> )	Terminal methyl; doublet in NMR, unique high-field signal in .
C-1		35.8 ± 0.2	Down (CH <sub>2</sub> )	Benzylic position; consistent across alkylbenzenes.
C-4	( to Br)	39.5 ± 0.5	Down (CH <sub>2</sub> )	Deshielded by -effect of Bromine.
C-2		31.2 ± 0.3	Down (CH <sub>2</sub> )	Standard methylene chain.
C-3		27.5 ± 0.3	Down (CH <sub>2</sub> )	Shielded internal methylene.
Ar-Ipso	Quaternary	142.6 ± 0.5	Absent	Low intensity; verifies benzene attachment.
Ar-Ortho/Meta	CH	128.4, 128.2	Up (CH)	Typical monosubstituted benzene pattern.
Ar-Para	CH	125.6 ± 0.2	Up (CH)	Diagnostic for monosubstitution

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*Analyst Note: The shift of C-5 (51.5 ppm) is the primary "Go/No-Go" signal. If this peak appears at ~34 ppm, the product is the primary bromide regioisomer.*

## Comparative Analysis: Product vs. Alternatives

In synthesis, two major impurities often mimic the target: the Regioisomer (Anti-Markovnikov product) and the Precursor (Alcohol).

### A. Target vs. Regioisomer (6-Bromohexyl)benzene

The most common synthetic error is the formation of the primary bromide.

Feature	(5-Bromohexyl)benzene (Target)	(6-Bromohexyl)benzene (Impurity)	Mechanism of Differentiation
Bromine Carbon	~51.5 ppm (CH)	~33.8 ppm (CH <sub>2</sub> )	Secondary halides are significantly deshielded (+17 ppm) vs primary.
Terminal Group	Methyl (~26 ppm)	Methylene-Br (~34 ppm)	Target has a terminal methyl; Impurity ends in
DEPT-135	C-5 is Up (Positive)	C-6 is Down (Negative)	DEPT-135 inverts signals; definitive proof of substitution.

## B. Target vs. Precursor (1-Phenyl-5-hexanol)

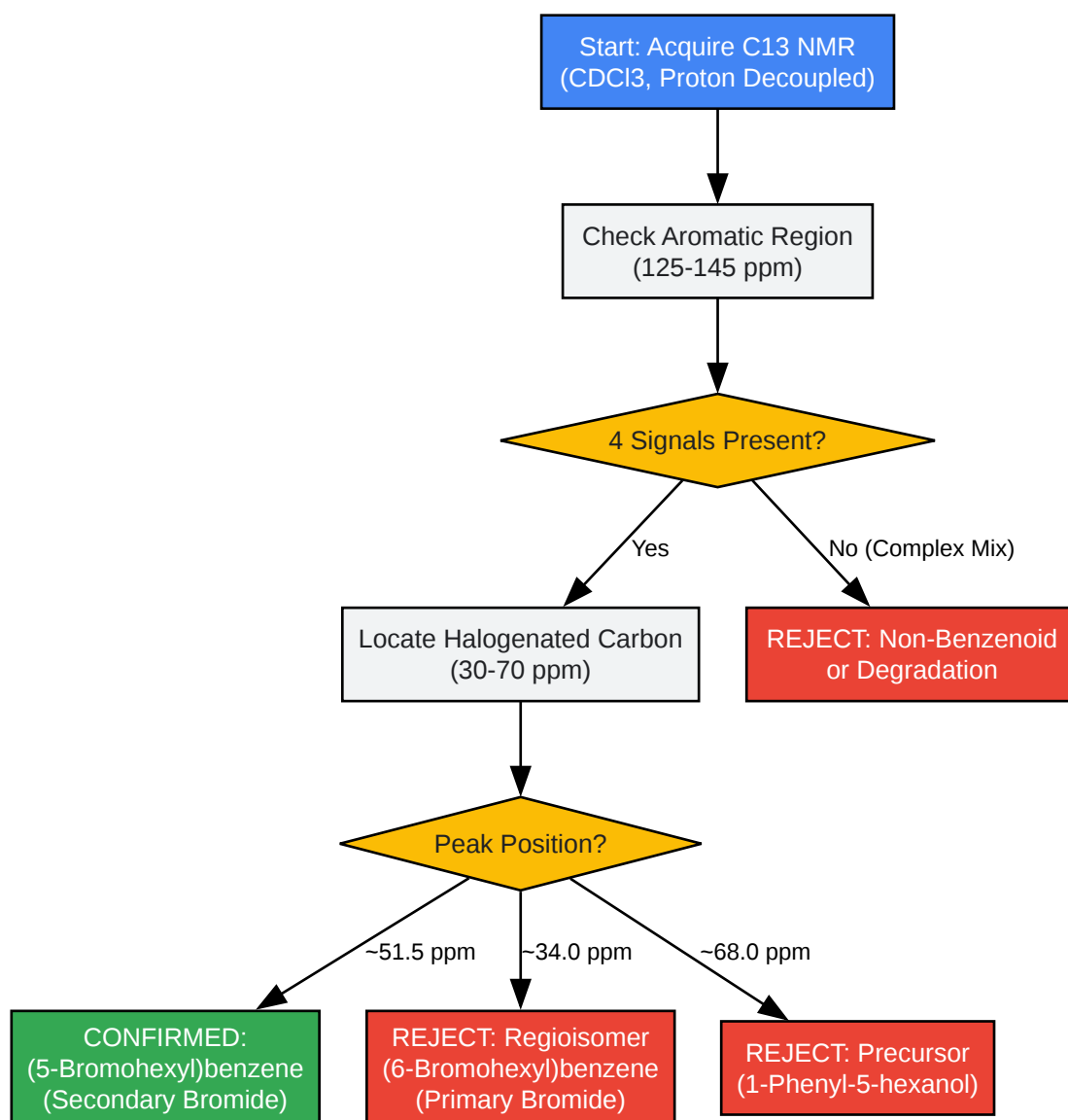
If the bromination (e.g., via

or Appel reaction) is incomplete, the alcohol will remain.

- Alcohol C-5 Shift: The signal appears at ~68.0 ppm.
- Bromide C-5 Shift: The signal appears at ~51.5 ppm.
- Shift Logic: Oxygen is more electronegative than Bromine, causing a stronger downfield shift ( ppm).

## Verification Workflow

The following logic gate diagram illustrates the decision process for validating the compound using C13 NMR data.



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Figure 1: Logical decision tree for NMR verification of **(5-Bromohexyl)benzene**, distinguishing it from common synthetic impurities.

## References

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules in alkyl halides).
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